5-amino-3-methyl-2,5-dihydro-1H-3-benzazepin-4-one;2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-amino-3-methyl-2,5-dihydro-1H-3-benzazepin-4-one;2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid is a complex organic compound with potential applications in various scientific fields. This compound features a benzazepine core, which is a bicyclic structure containing a benzene ring fused to an azepine ring. The presence of multiple functional groups, including amino, methyl, and benzoyl groups, contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-3-methyl-2,5-dihydro-1H-3-benzazepin-4-one;2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid involves multiple steps, each requiring specific reagents and conditions. One common approach is to start with the preparation of the benzazepine core through a cyclization reaction. This can be achieved by reacting an appropriate precursor, such as a substituted aniline, with a suitable cyclizing agent under controlled conditions.
The next step involves the introduction of the amino and methyl groups through substitution reactions. This can be done using reagents like methyl iodide and ammonia in the presence of a base. The final step is the esterification of the butanedioic acid with 4-methylbenzoic acid, which can be carried out using a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization step, as well as the development of more efficient catalysts for the esterification reaction. Additionally, purification techniques such as recrystallization and chromatography would be employed to ensure the final product meets the required purity standards.
Chemical Reactions Analysis
Types of Reactions
5-amino-3-methyl-2,5-dihydro-1H-3-benzazepin-4-one;2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group using oxidizing agents like potassium permanganate.
Reduction: The carbonyl group in the benzazepine core can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The methyl group can be substituted with other functional groups using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Halogens or alkylating agents in the presence of a base.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted benzazepine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 5-amino-3-methyl-2,5-dihydro-1H-3-benzazepin-4-one;2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, while the benzoyl groups can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Indole derivatives: Share a similar bicyclic structure and are known for their diverse biological activities.
Imidazole derivatives: Contain a five-membered ring with nitrogen atoms and exhibit a wide range of chemical and biological properties.
Pyrazole derivatives: Feature a five-membered ring with nitrogen atoms and are used in various pharmaceutical applications.
Uniqueness
5-amino-3-methyl-2,5-dihydro-1H-3-benzazepin-4-one;2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid is unique due to its specific combination of functional groups and its benzazepine core. This combination imparts distinct chemical properties and reactivity, making it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C31H32N2O9 |
---|---|
Molecular Weight |
576.6 g/mol |
IUPAC Name |
5-amino-3-methyl-2,5-dihydro-1H-3-benzazepin-4-one;2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid |
InChI |
InChI=1S/C20H18O8.C11H14N2O/c1-11-3-7-13(8-4-11)19(25)27-15(17(21)22)16(18(23)24)28-20(26)14-9-5-12(2)6-10-14;1-13-7-6-8-4-2-3-5-9(8)10(12)11(13)14/h3-10,15-16H,1-2H3,(H,21,22)(H,23,24);2-5,10H,6-7,12H2,1H3 |
InChI Key |
OKIUTGMRNOGDFF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OC(C(C(=O)O)OC(=O)C2=CC=C(C=C2)C)C(=O)O.CN1CCC2=CC=CC=C2C(C1=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.